molecular formula C17H24N2O3 B2901708 N-phenethyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421480-51-4

N-phenethyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No. B2901708
CAS RN: 1421480-51-4
M. Wt: 304.39
InChI Key: XUNUMPLHLIFUNN-UHFFFAOYSA-N
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Description

N-phenethyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide, also known as GS-6637, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic effects. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-phenethyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its binding to specific proteins, such as BRD4 and TGF-β, and inhibiting their activity. By inhibiting these proteins, this compound can modulate various cellular processes, such as gene expression and cell signaling, which can lead to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis. In inflammation and fibrosis research, this compound has been shown to reduce inflammation and fibrosis markers in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-phenethyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide in lab experiments is its specificity for certain proteins, such as BRD4 and TGF-β. This allows researchers to study the effects of inhibiting these proteins without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines.

Future Directions

There are several future directions for research on N-phenethyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide. One direction is to further study its potential therapeutic effects in cancer, inflammation, and fibrosis. Another direction is to explore its potential use in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to determine its safety and toxicity in vivo, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of N-phenethyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves a series of chemical reactions, including the formation of an amide bond and a spirocyclic ring. The starting material for the synthesis is 1,2-diaminoethane, which is reacted with phenethylamine to form a phenethyl-1,2-diamine intermediate. This intermediate is then reacted with 1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxylic acid to form this compound.

Scientific Research Applications

N-phenethyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and fibrosis. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in cancer cell proliferation and survival. By inhibiting BRD4, this compound has the potential to be used as a cancer therapy.
In inflammation and fibrosis research, this compound has been shown to inhibit the activation of a specific protein called transforming growth factor-beta (TGF-β). TGF-β is a cytokine that plays a key role in inflammation and fibrosis. By inhibiting TGF-β, this compound has the potential to be used as a therapy for diseases such as idiopathic pulmonary fibrosis, liver fibrosis, and renal fibrosis.

properties

IUPAC Name

N-(2-phenylethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-16(18-9-6-15-4-2-1-3-5-15)19-10-13-22-17(14-19)7-11-21-12-8-17/h1-5H,6-14H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNUMPLHLIFUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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